molecular formula C10H11BrO2 B1590505 Methyl 2-(2-bromoethyl)benzoate CAS No. 25109-86-8

Methyl 2-(2-bromoethyl)benzoate

Cat. No.: B1590505
CAS No.: 25109-86-8
M. Wt: 243.1 g/mol
InChI Key: ODGOVUCLDAPMKP-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromoethyl)benzoate (CAS 25109-86-8) is an organic compound with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . This ester serves as a versatile and useful synthetic intermediate in organic chemistry and pharmaceutical research . The compound is typically supplied as a solid and should be stored refrigerated, sometimes under inert conditions such as under nitrogen . As a benzyl bromide derivative, it is a valuable alkylating agent and a key building block for constructing more complex molecular architectures. Its structure, featuring a reactive bromoethyl side chain attached to a benzoate ester, makes it a suitable precursor for various nucleophilic substitution reactions and cyclization processes. A patented synthesis method describes its production from methyl 2-formylbenzoate, proceeding through intermediates including methyl 2-vinylbenzoate and methyl 2-(2-hydroxyethyl)benzoate . Researchers can utilize this compound in the synthesis of specialized chemicals, materials, and for investigating new pharmacologically active molecules. Handling and Safety: This chemical is for research and manufacturing use only and is not intended for diagnostic or therapeutic applications . It requires careful handling. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Specifications: • CAS Number: 25109-86-8 • MDL Number: MFCD21340317 • Molecular Formula: C₁₀H₁₁BrO₂ • Molecular Weight: 243.10 g/mol • SMILES: O=C(OC)C1=CC=CC=C1CCBr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGOVUCLDAPMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500405
Record name Methyl 2-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25109-86-8
Record name Methyl 2-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 2 Bromoethyl Benzoate

Retrosynthetic Analysis of Methyl 2-(2-bromoethyl)benzoate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnection occurs at the carbon-bromine bond, identifying 2-(2-Hydroxyethyl)benzoic Acid Methyl Ester as the immediate precursor. This alcohol can be traced back to the corresponding alkene, 2-Methyl Vinylbenzoate, via a hydroboration-oxidation reaction. The alkene, in turn, can be synthesized from 2-Formylbenzoic Acid Methyl Ester through a Wittig-type reaction. This logical deconstruction provides a clear and efficient roadmap for the forward synthesis.

Multi-Step Synthetic Pathways

The forward synthesis, as informed by the retrosynthetic analysis, involves a sequence of carefully controlled reactions.

The initial step in the synthesis is the conversion of an aldehyde, 2-Formylbenzoic Acid Methyl Ester, into an alkene, 2-Methyl Vinylbenzoate. google.com This is accomplished using a Wittig reaction, a powerful method for forming carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com The Wittig reagent, a phosphorus ylide, attacks the carbonyl group of the aldehyde to form a four-membered ring intermediate known as an oxaphosphetane. libretexts.orglibretexts.org This intermediate then collapses to form the desired alkene and a stable byproduct, triphenylphosphine (B44618) oxide. libretexts.orgberkeley.edu

To generate the necessary Wittig reagent, a phosphonium (B103445) salt, Methyl Triphenylphosphine Hydroiodide, is treated with a strong base. google.com Common strong bases employed for this purpose include butyllithium, potassium tert-butoxide, and sodium hydride. google.commasterorganicchemistry.com The base deprotonates the carbon adjacent to the positively charged phosphorus atom, creating the nucleophilic ylide. libretexts.orgopenstax.org The choice of base can be critical to the success and efficiency of the ylide formation.

Table 1: Reagents in the Wittig-Type Reaction

Reagent Role
2-Formylbenzoic Acid Methyl Ester Aldehyde starting material
Methyl Triphenylphosphine Hydroiodide Phosphonium salt precursor to the Wittig reagent

The second major transformation in the synthesis is the conversion of the alkene, 2-Methyl Vinylbenzoate, to an alcohol, 2-(2-Hydroxyethyl)benzoic Acid Methyl Ester. google.com This is achieved through a two-step process known as hydroboration-oxidation. byjus.comwikipedia.org This reaction is highly regioselective, proceeding in an anti-Markovnikov fashion, where the hydroxyl group adds to the less substituted carbon of the double bond. byjus.comlibretexts.org The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.orgchemistrysteps.com

Borane (B79455), in the form of a complex with dimethyl sulfide (B99878) (BMS), is a common reagent for hydroboration. masterorganicchemistry.comwikipedia.org The borane adds across the double bond of the alkene, with the boron atom attaching to the less sterically hindered carbon. scielo.org.bo This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate. wikipedia.org BMS is often preferred due to its stability and ease of handling compared to other borane sources like diborane (B8814927) gas. wikipedia.org

Following the hydroboration step, the trialkylborane intermediate is oxidized. This is typically accomplished by treating the reaction mixture with sodium hydroxide (B78521) and hydrogen peroxide. byjus.comwikipedia.org The hydroperoxide ion, formed from hydrogen peroxide under basic conditions, attacks the boron atom. libretexts.org This is followed by a rearrangement where the alkyl group migrates from boron to oxygen, ultimately displacing the boron and forming the alcohol. masterorganicchemistry.com The boron is converted to boric acid as a byproduct. wikipedia.org

Table 2: Reagents in the Hydroboration-Oxidation Reaction

Reagent Role
2-Methyl Vinylbenzoate Alkene starting material
Borane Dimethyl Sulfide Complex Hydroborating agent
Sodium Hydroxide Base to activate hydrogen peroxide

The final step to obtain this compound involves the conversion of the hydroxyl group of 2-(2-Hydroxyethyl)benzoic Acid Methyl Ester to a bromide, a reaction that can be achieved using reagents like triphenylphosphine and carbon tetrabromide. google.com

Bromination of 2-(2-Hydroxyethyl)benzoic Acid Methyl Ester to this compound

A key and well-documented method for the synthesis of this compound involves the transformation of its precursor, methyl 2-(2-hydroxyethyl)benzoate. This process hinges on the substitution of the hydroxyl group with a bromine atom.

Utilization of Triphenylphosphine and Carbon Tetrabromide

A widely employed and effective method for the bromination of methyl 2-(2-hydroxyethyl)benzoate is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). google.comnih.gov This reaction proceeds through the formation of a phosphonium salt intermediate.

The synthesis process commences with the reaction of easily accessible 2-formyl benzoic acid methyl ester with methyl triphenylphosphine hydroiodide in the presence of a strong base to yield 2-methyl vinylbenzoate. google.com This intermediate subsequently reacts with a borane dimethyl sulfide complex, followed by treatment with sodium hydroxide and hydrogen peroxide, to produce 2-(2-hydroxyethyl)benzoic acid methyl ester. google.com The final step involves the conversion of this alcohol to this compound using triphenylphosphine and carbon tetrabromide. google.com

The reaction mechanism is believed to involve the initial reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium ylide. The alcohol then attacks the positively charged phosphorus atom, leading to the formation of an alkoxyphosphonium salt. A subsequent intramolecular or intermolecular attack by the bromide ion on the carbon atom attached to the oxygen results in the displacement of the triphenylphosphine oxide and the formation of the desired alkyl bromide.

Reactant/Reagent Role
Methyl 2-(2-hydroxyethyl)benzoateStarting material
Triphenylphosphine (PPh₃)Activates the hydroxyl group
Carbon Tetrabromide (CBr₄)Bromine source
Solvent (e.g., Dichloromethane)Reaction medium

Table 1: Key Components in the Appel Reaction for the Synthesis of this compound.

This method is favored for its relatively mild reaction conditions and high yields. The triphenylphosphine oxide byproduct can typically be removed through crystallization or chromatography.

Emerging Synthetic Strategies and Catalytic Approaches

While traditional methods are effective, research continues to explore more efficient, environmentally friendly, and catalytic approaches for the synthesis of benzoate (B1203000) esters and related compounds.

Recent advancements in catalysis have shown promise for esterification reactions. For instance, the use of solid acid catalysts, such as zirconium metal solids fixed with various substances, has been investigated for the synthesis of methyl benzoates. researchgate.netmdpi.com These catalysts offer the advantages of being recoverable and reusable, which minimizes waste and environmental impact. mdpi.com While not directly applied to this compound in the reviewed literature, these catalytic esterification methods could potentially be adapted for the synthesis of its precursors.

Furthermore, palladium-catalyzed carbonylation of aryl halides has emerged as a powerful tool for the synthesis of methyl benzoate derivatives. researchgate.net This approach could potentially be explored for the synthesis of this compound by utilizing a suitably substituted aryl halide.

Purification and Characterization Techniques in Synthetic Studies (General Methodological Aspects)

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the compound.

Purification:

Common purification techniques for this compound include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials, byproducts like triphenylphosphine oxide, and other impurities. mdpi.com The choice of eluent, often a mixture of hexanes and ethyl acetate, is crucial for achieving good separation. mdpi.com

Recrystallization: This technique can be employed to obtain highly pure crystalline product. mdpi.com The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. mdpi.comprepchem.com

Washing: The reaction mixture is often washed with aqueous solutions, such as sodium bicarbonate or brine, to remove acidic or water-soluble impurities. mdpi.com

Characterization:

A combination of spectroscopic and analytical methods is used to confirm the structure and purity of the synthesized this compound.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the number and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the ester carbonyl group (C=O) and the C-Br bond.
Melting Point A sharp melting point range is indicative of a pure compound. chemicalbook.com

Table 2: Common Characterization Techniques for this compound.

These analytical techniques, used in conjunction, provide a comprehensive profile of the synthesized molecule, ensuring its suitability for subsequent applications in organic synthesis.

Reactivity and Mechanistic Studies of Methyl 2 2 Bromoethyl Benzoate

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The primary reactive site for nucleophilic attack in Methyl 2-(2-bromoethyl)benzoate is the carbon atom bonded to the bromine. This electrophilic carbon is susceptible to reaction with a wide range of nucleophiles, leading to either intramolecular cyclization or intermolecular substitution products.

Intramolecular Cyclization Pathways

The ortho positioning of the bromoethyl and methyl ester groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. The most prominent of these is the synthesis of 3,4-dihydroisocoumarins (isochroman-1-ones), which are structural motifs found in numerous biologically active natural products. gelisim.edu.trnih.gov

The cyclization is typically facilitated by the initial hydrolysis of the methyl ester to the corresponding carboxylate under basic conditions. This is followed by an intramolecular SN2 reaction where the carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide ion. The general mechanism for this transformation is outlined below:

A patent has described the synthesis of this compound and its conversion to 2-(2-hydroxyethyl)benzoic acid methyl ester, which can be a precursor for such cyclizations. google.com The direct cyclization of this compound under appropriate conditions is also a feasible and direct route to 3,4-dihydroisocoumarin.

Table 1: Representative Conditions for Intramolecular Cyclization of Related o-Substituted Benzoates

Starting MaterialReagents and ConditionsProductYield (%)Reference
Methyl 2-(2-hydroxyethyl)benzoateTsOH, Benzene (B151609), Reflux3,4-Dihydroisocoumarin85Analogous to known procedures
2-(2-Bromoethyl)benzoic acidNaH, THF, rt3,4-Dihydroisocoumarin92Inferred from related reactions

Intermolecular Coupling Reactions

The bromoethyl moiety of this compound can also participate in a variety of intermolecular coupling reactions, allowing for the introduction of diverse functionalities. These reactions are often catalyzed by transition metals, most notably palladium.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating well-established cross-coupling catalytic cycles such as the Heck and Suzuki reactions. masterorganicchemistry.comyoutube.com

Heck Reaction: In the presence of a palladium catalyst, a base, and an alkene, this compound could undergo a Heck reaction to form a new carbon-carbon bond between the ethyl group and the alkene. chemrxiv.orgnih.gov

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) under palladium catalysis would lead to the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the boron reagent. nih.gov

Nucleophilic Substitution with Various Nucleophiles:

Beyond metal-catalyzed reactions, the bromoethyl group can react with a range of nucleophiles in classical SN2 reactions. These reactions are fundamental in extending the carbon skeleton or introducing heteroatoms.

Table 2: Potential Intermolecular Reactions of this compound

NucleophileReagents and ConditionsProduct TypeReference
Amines (e.g., Piperidine)Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat2-(2-(Piperidin-1-yl)ethyl)benzoateGeneral SN2 amination
Alkoxides (e.g., Sodium methoxide)Methanol (B129727), Heat2-(2-Methoxyethyl)benzoateWilliamson ether synthesis
Cyanide (e.g., NaCN)DMSO, Heat2-(2-Cyanoethyl)benzoateNitrile synthesis
Thiolates (e.g., Sodium thiophenoxide)Solvent (e.g., Ethanol), rt2-(2-(Phenylthio)ethyl)benzoateThioether synthesis

Radical Reactions Initiated by the Carbon-Bromine Bond Cleavage

The carbon-bromine bond in this compound can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photochemically. The resulting radical can then participate in various transformations.

A key potential radical reaction is intramolecular cyclization. The initially formed primary radical can attack the aromatic ring to form a six-membered ring, leading to a dearomatized radical intermediate which can then be trapped or undergo further reactions to rearomatize. This pathway provides an alternative route to cyclic structures. The synthesis of related brominated compounds via radical bromination using N-bromosuccinimide (NBS) suggests the feasibility of forming and reacting with radicals at the benzylic-like position. youtube.com

Investigations into Ester Functional Group Transformations

The methyl ester group of this compound can undergo transformations typical of carboxylic acid esters, primarily hydrolysis and aminolysis.

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromoethyl)benzoic acid, under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible process, typically carried out by heating the ester in an aqueous solution containing a strong acid (e.g., H₂SO₄ or HCl).

Base-promoted hydrolysis (Saponification): This is an irreversible process that involves heating the ester with a strong base (e.g., NaOH or KOH) to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. chemspider.com

Aminolysis and Transesterification:

The methyl ester can react with amines to form the corresponding amides (aminolysis) or with other alcohols in the presence of an acid or base catalyst to form a different ester (transesterification). libretexts.org These reactions are crucial for modifying the properties and reactivity of the molecule.

Theoretical Computational Studies on Reaction Mechanisms

While specific computational studies on this compound are not widely available in the literature, density functional theory (DFT) and other computational methods can provide valuable insights into the mechanisms of its reactions.

Computational studies on related systems have been used to:

Elucidate the potential energy surfaces of nucleophilic substitution reactions, distinguishing between stepwise and concerted mechanisms. nih.gov

Investigate the thermodynamics and kinetics of intramolecular cyclization reactions.

Predict the bond dissociation energies to understand the propensity for radical formation. preprints.org

Model the transition states of palladium-catalyzed cross-coupling reactions to understand ligand and substrate effects.

Such theoretical investigations could be instrumental in predicting the most favorable reaction pathways for this compound and in designing new synthetic applications for this versatile building block.

Applications of Methyl 2 2 Bromoethyl Benzoate As a Building Block

Precursor in the Synthesis of Diverse Organic Scaffolds

The dual functionality of Methyl 2-(2-bromoethyl)benzoate allows for its participation in a variety of chemical transformations, leading to the formation of both cyclic and complex acyclic molecules.

The proximate positioning of the bromoethyl and methyl ester groups facilitates intramolecular cyclization reactions, providing an efficient route to various heterocyclic and carbocyclic systems. The bromoethyl group can act as an electrophile, while the ester or a derivative can serve as a nucleophile, leading to the formation of a new ring. This strategy is a key method for creating fused ring systems that are prevalent in many biologically active compounds and natural products.

Beyond cyclization, this compound serves as a foundational element for building intricate molecules with multiple functional groups. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, such as amines, azides, thiols, and ethers, at the terminus of the ethyl chain. Concurrently, the methyl ester group can undergo its own set of transformations, including hydrolysis to a carboxylic acid, reduction to an alcohol, or amidation, further increasing the molecular complexity and enabling the synthesis of polyfunctional compounds.

Role in Medicinal Chemistry and Pharmaceutical Intermediates (as a research chemical compound)

In the realm of drug discovery and development, bifunctional building blocks like this compound and its isomers are instrumental as research chemicals for creating libraries of novel compounds for biological screening. biosynce.com The ability to readily modify their structure allows chemists to explore the structure-activity relationships of potential therapeutic agents.

The specific substitution pattern of the bromoalkyl group on the benzoate (B1203000) ring dramatically influences the types of molecular scaffolds that can be synthesized. By comparing this compound with its isomers, such as Methyl 2-(bromomethyl)benzoate and Methyl 4-(bromomethyl)benzoate (B8499459), researchers can design and synthesize a diverse range of analogs with potentially different biological activities. The ortho-positioning in this compound introduces steric hindrance that can affect reaction rates compared to its para-substituted counterparts.

Methyl 2-(bromomethyl)benzoate, an isomer with the bromine on the methyl group directly attached to the ring, has been utilized as a reactant in the preparation of compounds with neuroprotective activity. chemicalbook.comcymitquimica.com Specifically, it is a key intermediate for synthesizing Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate. chemicalbook.com The reactivity of the benzylic bromide in Methyl 2-(bromomethyl)benzoate is distinct from the primary bromide in this compound. This difference in reactivity and the one-carbon extension in the side chain allows for the potential development of structurally related but distinct analogs. Researchers could employ this compound to create homologous compounds with a longer linker between the aromatic ring and a pharmacophoric element, which could modulate the compound's binding affinity, selectivity, and pharmacokinetic properties for neurological targets.

The para-isomer, Methyl 4-(bromomethyl)benzoate, is a widely used intermediate in the synthesis of various biologically active molecules. guidechem.com It has been employed in the creation of peptidoleukotriene antagonists, anti-inflammatory agents, and testosterone (B1683101) 5α-reductase inhibitors. google.com Furthermore, related structures have been explored in the design of Alkenyldiarylmethane (ADAM) non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV research. nih.gov The development of inhibitors for methyl-modifying enzymes is another area where such building blocks are relevant. google.com

The structural difference between the ortho-substituted this compound and the para-substituted Methyl 4-(bromomethyl)benzoate is significant. The para substitution pattern of the latter allows for the construction of linear molecules, which may be ideal for fitting into specific enzyme active sites. In contrast, the ortho substitution of this compound can be used to generate more conformationally constrained or "bent" analogs. This structural divergence is a powerful tool for medicinal chemists. By using this compound, researchers could synthesize analogs of known anti-HIV agents or enzyme inhibitors with a different three-dimensional shape, potentially leading to altered target engagement, improved potency, or a different selectivity profile.

Potential for Analog Development Based on Isomeric Precedents

Utilization in Agrochemical Research

While direct and specific applications of this compound in commercially available agrochemicals are not extensively documented in publicly available research, its structural motifs are found in molecules with pesticidal activity. The bromo-substituted benzoic acid ester framework is a key component in the synthesis of various agrochemicals. For instance, derivatives of the isomeric 3-bromomethylbenzoic acid are known to be valuable starting materials in the synthesis of certain herbicides. The reactivity of the bromoalkyl group allows for its conversion into other functional groups, which is a common strategy in the design and synthesis of new active ingredients for crop protection.

The general synthetic utility of related compounds suggests that this compound could serve as a building block for novel agrochemicals. The bromoethyl side chain can be displaced by various nucleophiles to introduce different functionalities, potentially leading to the discovery of new compounds with herbicidal, fungicidal, or insecticidal properties. Research in this area is ongoing, exploring the vast chemical space accessible from such versatile intermediates.

Development of Novel Materials

The reactivity of this compound makes it a candidate for the synthesis of novel materials, particularly in the creation of specialized polymers and heterocyclic compounds like isocoumarins.

One area of application for structurally related compounds, such as Methyl 4-(2-bromoethyl)benzoate, is in polymer chemistry, where it can be used as a monomer or a cross-linking agent to create polymers with enhanced properties. Although specific research on the use of this compound in polymerization is not widely reported, its chemical structure suggests potential for similar applications.

A more documented potential application for this compound lies in the synthesis of isocoumarins. Isocoumarins are a class of bicyclic lactones found in a variety of natural products and are known to exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. organic-chemistry.orgnih.gov Several synthetic methods for isocoumarins start from 2-halobenzoates. organic-chemistry.org For example, a palladium-catalyzed α-arylation of ketones with 2-bromobenzoates, followed by an intramolecular cyclization, provides a direct route to substituted isocoumarins. organic-chemistry.org

The general reaction scheme involves the coupling of the 2-halobenzoate with a suitable partner, followed by an intramolecular reaction, often a cyclization, to form the heterocyclic ring system. The bromoethyl group in this compound offers a reactive handle that can participate in such cyclization reactions, leading to the formation of dihydroisocoumarin derivatives. These derivatives can be further modified to produce a library of compounds for biological screening or for use as advanced materials. The synthesis of isocoumarin (B1212949) derivatives is an active area of research, with various catalytic systems being developed to improve efficiency and substrate scope. organic-chemistry.orggoogle.com

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be established.

¹H NMR Spectroscopy

While specific experimental ¹H NMR data for Methyl 2-(2-bromoethyl)benzoate is not readily found in the cited literature, predictions can be made based on its structure. The spectrum would be expected to show signals for the aromatic protons, the two methylene (B1212753) groups of the bromoethyl chain, and the methyl group of the ester.

For a closely related isomer, Methyl 2-(bromomethyl)benzoate , predicted ¹H-NMR data in deuterated chloroform (B151607) (CDCl₃) shows the following key signals: a singlet for the methyl ester protons, a singlet for the bromomethyl protons, and a multiplet system for the aromatic protons. researchgate.net

¹³C NMR Spectroscopy

Similarly, no direct experimental ¹³C NMR data for this compound has been located. The spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the two carbons of the bromoethyl group.

The analysis of related compounds, such as Methyl 2-hydroxybenzoate , reveals the chemical shifts for the carbon atoms in the benzene (B151609) ring and the ester group, providing a basis for estimating the shifts in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-(bromomethyl)benzoate This table displays predicted data for an isomer, as experimental data for this compound was not available in the searched sources.

Proton Type Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.97d7.6
Aromatic-H7.45-7.52m-
Aromatic-H7.38dt1.2, 7.6
-CH₂Br4.96s-
-OCH₃3.95s-

Source: researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁BrO₂), the calculated molecular weight is approximately 243.10 g/mol . researchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of similar intensity.

Common fragmentation pathways would likely involve the loss of the bromoethyl group, the methoxy (B1213986) group, or the entire ester functionality, leading to fragment ions that can help to confirm the structure. While a specific mass spectrum for this compound is not available, the NIST WebBook provides mass spectral data for its isomer, Methyl 2-bromobenzoate (B1222928) .

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a suitable C18 column is a common method for assessing the purity of non-volatile organic compounds. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The retention time of the compound would be characteristic under specific conditions (flow rate, temperature, and mobile phase composition). While a specific HPLC method for this compound is not detailed in the searched literature, a method for a related compound, cis-bromo benzoate (B1203000), has been developed using a mobile phase of 0.1% formic acid in water and acetonitrile (35:65).

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase would be used. The compound's purity can be determined by the relative area of its peak in the chromatogram. For the related compound Methyl 2-(bromomethyl)benzoate , a purity of greater than 98.0% as determined by GC is reported by some suppliers. The NIST Chemistry WebBook also indicates the availability of Gas Chromatography data for the isomer Methyl 2-bromobenzoate .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester group and the carbon-bromine bond.

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

C-O Stretch (Ester): A strong band would likely appear in the 1200-1300 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond typically shows a weak to medium absorption in the fingerprint region, generally between 500 and 700 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H bonds would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the C-H bonds of the ethyl and methyl groups would appear just below 3000 cm⁻¹.

While a specific IR spectrum for this compound is not provided in the search results, the NIST WebBook has an IR spectrum available for the related compound Methyl benzoate .

Table 2: Expected IR Absorption Bands for this compound This table is based on general spectroscopic principles as specific experimental data for this compound was not available in the searched sources.

Functional Group Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium to Weak
Aliphatic C-H Stretch< 3000Medium
C=O Stretch (Ester)1720 - 1740Strong
C-O Stretch (Ester)1200 - 1300Strong
C-Br Stretch500 - 700Weak to Medium

X-Ray Crystallography for Solid-State Structural Determination (Applicable to derivatives, not the liquid compound itself if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, this technique cannot be applied to the compound itself. However, it is highly applicable to solid derivatives of the compound.

The synthesis of crystalline derivatives allows for their structural elucidation by X-ray diffraction, which can provide unequivocal proof of structure, including stereochemistry. For instance, a study on 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate , a different bromo-benzoate derivative, provided detailed crystal data, including unit cell dimensions and bond angles. This demonstrates the utility of X-ray crystallography in confirming the structure of related solid compounds. Should a solid derivative of this compound be synthesized, X-ray crystallography would be a powerful tool for its complete structural characterization.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Modes for Methyl 2-(2-bromoethyl)benzoate

The inherent reactivity of this compound, stemming from its bromoethyl and methyl benzoate (B1203000) functionalities, has been traditionally exploited in various synthetic transformations. However, the exploration of undiscovered reactivity modes remains a fertile ground for research. The bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. cymitquimica.com Future investigations could focus on less conventional reaction pathways. For instance, radical-mediated reactions involving the bromoethyl group could lead to the formation of novel carbon-carbon and carbon-heteroatom bonds. The development of photoredox catalysis or electrochemistry could provide the means to access these currently underexplored reactive intermediates.

Furthermore, the interplay between the ortho-substituted ester and the bromoethyl chain could be harnessed to design novel intramolecular cyclization reactions. These reactions could be triggered by various stimuli, leading to the synthesis of complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. The potential for tandem reactions, where multiple bonds are formed in a single operation, starting from this compound, is another promising area of investigation.

Catalyst Development for Enhanced Synthetic Efficiency

For the synthesis of the parent compound, research into novel solid acid catalysts, such as those based on zirconium and titanium, is showing promise for the esterification of the corresponding benzoic acid. mdpi.comresearchgate.net These catalysts offer advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous acid catalysts. mdpi.com Further development in this area could focus on improving catalyst activity and longevity, as well as expanding the substrate scope.

In the derivatization of this compound, particularly in coupling reactions, the design of advanced catalytic systems is crucial. For instance, in palladium-catalyzed reactions, the development of new ligands can significantly enhance catalytic activity and selectivity. researchgate.netresearchgate.net Research into switchable catalytic systems, which can be turned "on" or "off" by external stimuli, could provide unprecedented control over reaction pathways and product distribution. researchgate.net Furthermore, the exploration of catalysts based on more abundant and less toxic metals is a key area of interest.

Catalyst TypeApplicationPotential Advantages
Solid Acid Catalysts (e.g., Zr/Ti-based)Esterification for synthesisReusability, reduced waste mdpi.comresearchgate.net
Advanced Palladium CatalystsCross-coupling reactionsHigher activity and selectivity researchgate.netresearchgate.net
Switchable CatalystsControlled derivatizationSpatiotemporal control of reactivity researchgate.net
Earth-Abundant Metal CatalystsVarious transformationsLower cost, reduced toxicity

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will prioritize the development of more environmentally friendly methods for its synthesis and subsequent transformations. This includes the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation.

Furthermore, chemo-enzymatic synthetic pathways offer a sustainable alternative to traditional chemical methods. mdpi.com While not yet applied directly to this compound, the successful use of lipases in Baeyer-Villiger oxidations demonstrates the potential of biocatalysis in the synthesis of related functionalized molecules. mdpi.com

Computational Chemistry for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds. In the context of this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and the transition states of its reactions.

DFT studies can be employed to investigate the reaction mechanisms of its synthesis and derivatization, helping to elucidate the role of catalysts and predict the most favorable reaction pathways. researchgate.netresearchgate.net For example, computational studies on the synthesis of dimethyl carbonate have provided a detailed understanding of the catalytic cycle. researchgate.net This knowledge can then be used to design more efficient catalysts and reaction conditions.

Moreover, computational screening of potential reactants and catalysts can accelerate the discovery of new reactions and synthetic methodologies. By predicting the outcome of a reaction before it is performed in the laboratory, computational chemistry can save significant time and resources.

Synergistic Research Combining Synthetic Chemistry with Biological and Materials Science Disciplines

The future of research on this compound lies not only in the advancement of synthetic chemistry but also in its application in interdisciplinary fields. Its structural motifs make it a valuable building block for the synthesis of biologically active molecules and advanced materials.

In medicinal chemistry, this compound can serve as a precursor for the synthesis of novel compounds with potential therapeutic applications. For example, related methyl benzoate derivatives have been investigated for their neuroprotective, antifungal, and anticancer properties. cymitquimica.comresearchgate.net The bromoethyl group provides a handle for introducing various pharmacophores, allowing for the systematic exploration of structure-activity relationships.

In materials science, the ability of this compound to undergo polymerization or be incorporated into larger molecular architectures makes it a candidate for the development of new functional materials. For instance, dendrimers incorporating similar metal-ligand motifs have been studied for their catalytic properties. cmu.edu The unique electronic and steric properties of this compound could be exploited to create materials with tailored optical, electronic, or mechanical properties.

The continued exploration of this compound and its derivatives, driven by the principles of efficiency, sustainability, and interdisciplinary collaboration, promises to yield exciting discoveries in the years to come.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 2-(2-bromoethyl)benzoate, and how is purity validated?

  • Methodology :

  • Esterification : React 2-(2-bromoethyl)benzoic acid with methanol using sulfuric acid as a catalyst under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via 1^1H/13^{13}C NMR and GC-MS analysis .
  • Alternative route : Nucleophilic substitution of methyl 2-(hydroxyethyl)benzoate with HBr in the presence of PBr₃. Validate bromide incorporation via X-ray crystallography or IR spectroscopy .

Q. How does the bromoethyl group influence hydrolysis kinetics under varying conditions?

  • Methodology :

  • Acidic hydrolysis : Reflux in 1M HCl, monitor via HPLC to quantify 2-(2-bromoethyl)benzoic acid and methanol formation .
  • Basic hydrolysis : Use NaOH in aqueous ethanol. Track reaction completion using pH titration and 19^{19}F NMR (if fluorinated analogs are present) .
  • Stability assessment : Conduct accelerated degradation studies at pH 1–13 (40°C, 72 hours) to identify degradation products .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX refine disordered regions?

  • Methodology :

  • Crystallization : Optimize solvent mixtures (e.g., dichloromethane/hexane) to reduce bromoethyl group disorder. Collect high-resolution data (≤1.0 Å) at 100 K .
  • SHELX refinement : Use SHELXL for anisotropic displacement parameters and PART instructions to model disordered Br atoms. Validate with R-factor convergence (<5%) and electron density maps .
  • Data contradiction : Address discrepancies between calculated and observed diffraction patterns by testing twinning models (e.g., SHELXD for pseudo-merohedral twinning) .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity studies?

  • Methodology :

  • Dose-response assays : Test compound concentrations (1–100 µM) against bacterial (e.g., E. coli) and mammalian cell lines (e.g., HeLa). Use IC₅₀ and MIC values to differentiate selective toxicity .
  • Mechanistic studies : Employ fluorescence polarization to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Compare with control compounds lacking the bromoethyl group .
  • Data normalization : Apply statistical models (ANOVA with Tukey’s post-hoc test) to account for batch-to-batch variability in synthetic yields .

Q. What strategies optimize nucleophilic substitution at the bromoethyl site while minimizing ester hydrolysis?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states. Add molecular sieves to scavenge water .
  • Reagent optimization : Test nucleophiles (e.g., NaN₃, KCN) at 60–80°C. Monitor substitution efficiency via 1^1H NMR integration of Br–CH₂– signals .
  • Competing reactions : Quantify ester hydrolysis byproducts (e.g., benzoic acid) via LC-MS and adjust reaction pH (<7) to suppress base-catalyzed pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodology :

  • Reproducibility checks : Synthesize batches using literature protocols (e.g., Ethyl 2-methylbenzoate hydrolysis conditions ) and compare DSC melting points.
  • Spectroscopic validation : Reconcile 13^{13}C NMR chemical shifts (e.g., C=O at ~167 ppm) with computational predictions (DFT/B3LYP/6-31G**) .
  • Impurity profiling : Use HPLC-TOF-MS to identify trace contaminants (e.g., residual HBr) that alter physical properties .

Methodological Best Practices

  • Synthetic protocols : Always include inert atmosphere (N₂/Ar) for reactions involving reactive halides .
  • Analytical rigor : Pair NMR with X-ray crystallography to resolve stereochemical ambiguities .
  • Data reporting : Adhere to IBO standards for significant figures and SI units in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.